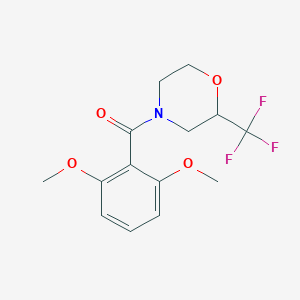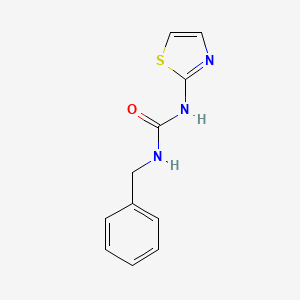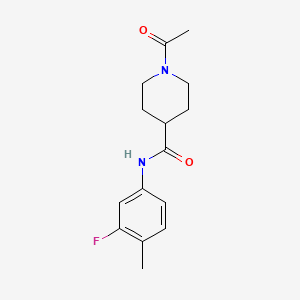
4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine, also known as DMTFM, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. DMTFM is a synthetic compound that is commonly used in the field of organic chemistry and biochemistry.
作用機序
The mechanism of action of 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine involves its interaction with biological molecules such as proteins and nucleic acids. This compound has a unique structure that allows it to bind to specific sites on these molecules, leading to changes in their conformation and function. This interaction can be detected through the fluorescence emitted by this compound.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on biochemical and physiological processes. It is non-toxic and does not interfere with cell viability or proliferation. However, its interaction with biological molecules can lead to changes in their function, which can have downstream effects on cellular processes.
実験室実験の利点と制限
One of the main advantages of using 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine in lab experiments is its high sensitivity and specificity for the detection of biological molecules. It is also easy to use and can be detected using standard fluorescence microscopy techniques. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can affect its efficacy in certain experiments.
将来の方向性
There are several future directions for the use of 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine in scientific research. One direction is the development of new fluorescent probes based on the structure of this compound for the detection of specific biological molecules. Another direction is the use of this compound as a photoaffinity label for the identification of protein-protein interactions. Additionally, this compound can be used as a ligand for the study of G protein-coupled receptors and other membrane proteins.
合成法
The synthesis of 4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine involves the reaction of 2,6-dimethoxybenzoyl chloride with 2-(trifluoromethyl)morpholine in the presence of a base such as triethylamine. The reaction produces this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
科学的研究の応用
4-(2,6-dimethoxybenzoyl)-2-(trifluoromethyl)morpholine has been widely used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of biological molecules such as proteins, nucleic acids, and lipids. This compound has also been used as a photoaffinity label for the identification of protein-protein interactions. In addition, this compound has been used as a ligand for the study of G protein-coupled receptors.
特性
IUPAC Name |
(2,6-dimethoxyphenyl)-[2-(trifluoromethyl)morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO4/c1-20-9-4-3-5-10(21-2)12(9)13(19)18-6-7-22-11(8-18)14(15,16)17/h3-5,11H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFISXHAVSGPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)N2CCOC(C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1,4'-bipiperidine-4'-carboxamide dihydrochloride](/img/structure/B5343684.png)

![3-(allylthio)-6-(4-ethoxy-3-methylphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343692.png)
![2-[(3-methoxybenzoyl)amino]-N-methylbenzamide](/img/structure/B5343700.png)

![4-(5-{[1-(4-ethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B5343719.png)
![N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B5343726.png)
![3-(2-{[1-(hydroxymethyl)cyclopropyl]amino}-2-oxoethyl)-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5343743.png)
![6-(4-fluorophenyl)-2,3-dimethylimidazo[1,2-b][1,2,4]triazine](/img/structure/B5343750.png)
![[1-(imidazo[2,1-b][1,3]thiazol-6-ylcarbonyl)-3-(3-methoxybenzyl)piperidin-3-yl]methanol](/img/structure/B5343757.png)
![6-[4-(benzyloxy)-3-methoxybenzylidene]-2-butyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5343786.png)

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![7-acetyl-6-(4-methoxyphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5343796.png)